Cadmium chloride

Catalog No.
S589166
CAS No.
10108-64-2
M.F
CdCl2
M. Wt
183.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadmium chloride

CAS Number

10108-64-2

Product Name

Cadmium chloride

IUPAC Name

dichlorocadmium

Molecular Formula

CdCl2

Molecular Weight

183.32 g/mol

InChI

InChI=1S/Cd.2ClH/h;2*1H/q+2;;/p-2

InChI Key

YKYOUMDCQGMQQO-UHFFFAOYSA-L

SMILES

Cl[Cd]Cl

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Soluble in acetone; practically insoluble in ether.
Slightly soluble in ethanol
In water, 120 g/100 g water at 25 °C
Solubility in water: good

Synonyms

Cadmium Chloride, Cadmium Dichloride, CdCl2, Chloride, Cadmium, Dichloride, Cadmium

Canonical SMILES

Cl[Cd]Cl

Genotoxicity Alleviation in Biological Research

Cadmium Remediation in Environmental Science

Material Science and Industrial Applications

Medical Applications

Paint Manufacturing

Plant Research

DNA Repair Pathways

Neurotoxicity Studies

Cadmium chloride is a chemical compound with the formula CdCl₂, consisting of cadmium and chlorine. This white crystalline solid is highly soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the air. It exists in anhydrous form as well as several hydrated forms, including monohydrate and hemipentahydrate. Cadmium chloride is recognized for its use in various industrial applications, including photography, dyeing, and electroplating, as well as being a precursor for cadmium sulfide, a pigment known as "cadmium yellow" .

  • Formation: It can be synthesized by reacting cadmium metal with hydrochloric acid:
    Cd+2HClCdCl2+H2\text{Cd}+2\text{HCl}\rightarrow \text{CdCl}_2+\text{H}_2
  • Hydrolysis: In aqueous solutions, cadmium chloride can hydrolyze to form cadmium hydroxide under certain conditions:
    CdCl2+2H2OCd OH 2+2HCl\text{CdCl}_2+2\text{H}_2\text{O}\rightarrow \text{Cd OH }_2+2\text{HCl}
  • Complex Formation: Cadmium ions can form complexes with various ligands. For example, in the presence of chloride ions:
    CdCl2+2Cl[CdCl4]2\text{CdCl}_2+2\text{Cl}^-\rightarrow [\text{CdCl}_4]^{2-}
  • Reactivity with Sulfides: Cadmium chloride reacts with hydrogen sulfide to produce cadmium sulfide:
    CdCl2+H2SCdS+2HCl\text{CdCl}_2+\text{H}_2\text{S}\rightarrow \text{CdS}+2\text{HCl}

Cadmium chloride is highly toxic and poses significant health risks. It can lead to gastrointestinal distress, liver damage, and neurological disturbances upon ingestion or inhalation. Chronic exposure has been linked to kidney damage and various cancers due to its accumulation in biological tissues . The compound's toxicity necessitates strict safety measures during handling and disposal.

Cadmium chloride can be synthesized through several methods:

  • Direct Reaction with Hydrochloric Acid: As previously mentioned, cadmium metal reacts with hydrochloric acid to produce cadmium chloride.
  • From Cadmium Oxide: Cadmium oxide can also react with hydrochloric acid:
    CdO+2HClCdCl2+H2O\text{CdO}+2\text{HCl}\rightarrow \text{CdCl}_2+\text{H}_2\text{O}
  • Thermal Reaction: Anhydrous cadmium chloride can be produced by heating cadmium metal in chlorine gas at elevated temperatures (around 600 °C).
  • Evaporation of Solutions: Hydrated forms can be obtained by evaporating solutions of cadmium chloride at controlled temperatures .

Cadmium chloride has a diverse range of applications:

  • Photography: Used in photographic processes.
  • Dyeing: Employed in fabric dyeing and calico printing.
  • Electroplating: Serves as a source of cadmium ions for electroplating processes.
  • Pigment Production: A precursor for cadmium sulfide, used as a stable yellow pigment.
  • Chemical Synthesis: Used in the preparation of organocadmium compounds for organic synthesis .

Research has indicated that cadmium chloride interacts adversely with various biological systems. Studies have shown that exposure leads to oxidative stress, inflammation, and apoptosis in cells. Additionally, it has been observed that cadmium compounds can interfere with calcium metabolism and disrupt cellular signaling pathways .

Cadmium chloride belongs to a group of cadmium halides, which includes:

CompoundFormulaSolubility in WaterToxicity Level
Cadmium ChlorideCdCl₂HighHighly toxic
Cadmium BromideCdBr₂ModerateHighly toxic
Cadmium IodideCdI₂LowHighly toxic
Cadmium FluorideCdF₂ModerateToxic

Uniqueness of Cadmium Chloride

Cadmium chloride is unique among these compounds due to its high solubility in water and its extensive use in industrial applications such as dyeing and electroplating. Its ability to form stable complexes with various ligands further distinguishes it from other cadmium halides .

Physical Description

Cadmium chloride is a white crystalline solid. It is soluble in water. It is noncombustible. The primary hazard of this material is that it poses a threat to the environment. Immediate steps should be taken to limit its spread to the environment. Cadmium chloride is used in photography, in fabric printing, in chemical analysis, and in many other uses.
Hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline]
ODOURLESS COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

Rhombohedral crystals
Small, white crystals
Hexagonal, colorless crystals

Exact Mass

183.841070 g/mol

Monoisotopic Mass

183.841070 g/mol

Boiling Point

1760 °F at 760 mmHg (NTP, 1992)
960 °C

Heavy Atom Count

3

Density

4.05 at 77 °F (USCG, 1999) - Denser than water; will sink
4.08 g/cu cm
Density: 4.05 (CdCl2); 3.327 (CdCl2.2.5H2O)
Efflorescent granules or rhombohedral leaflet; density, 3.33; freely soluble in water /Cadmium chloride hemipentahydrate/
Colorless crystals, density 3.33 g/mL /Cadmium chloride pentahydrate/
4.1 g/cm³

LogP

log Kow = 0.21

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /cadmium and hydrogen chloride/.

Melting Point

1054 °F (NTP, 1992)
568 °C

UNII

J6K4F9V3BA

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Cadmium Chloride is a whitish, crystalline, inorganic compound that forms toxic fumes of cadmium oxides when heated. Cadmium chloride is used in electroplating, printing, photocopying, dyeing, mirrors, vacuum tubes, lubricants, analytical chemistry and as a chemical intermediate to produce cadmium containing pigments and stabilizers. Exposure to this substance irritates the eyes, skin and respiratory tract and causes damage to the lungs resulting in shortness of breath, chest pain and pulmonary edema, and can also damage the kidneys causing proteinuria and decreased renal function. Cadmium chloride is a known carcinogen and is associated with an elevated risk of developing lung cancer. (NCI05)

Mechanism of Action

Metallothioneins (MTs) have a low molecular weight and have been considered to be important metal-binding proteins in defense from cadmium (Cd) toxicity in animals. These proteins are known to be induced by the injection of heavy metals such as Cd. Previously, we developed the measurement of the MT mRNA expression by the RT-PCR method. In this study, to clarify the relation between Cd-induced MT-I mRNA expression and female sex hormones in liver, we investigated the influences of the ovariectomy and female sex hormones on hepatic MT-I mRNA expression after Cd injection, and also investigated the effects of aging on hepatic MT-I mRNA expression in mice after Cd injection. We analysed the MT-I mRNA expression by the RT-PCR method. Cd-induced MT-I mRNA expression in ovariectomized mice was more than that in sham-operated mice (9 weeks old). Both 17 beta-estradiol and progesterone reduced the Cd-induced MT-I mRNA expression in ovariectomized mice (9 weeks old). Moreover, the MT-I mRNA expression in male mice was more than that of females (9 weeks old). However, the sex difference in the gene expression was not found in younger (4 weeks old) or older (46 weeks old) mice. These results suggest that the expression of hepatic MT-I mRNA after Cd injection is influenced by female sex hormones.
Acute administration of cadmium results in hepatotoxicity. Recent reports indicate that Kupffer cells, the resident macrophages of the liver, participate in the manifestation of chemical-induced hepatotoxicity. Tumor necrosis factor-alpha (TNF-a) is a proinflammatory cytokine that is a major product of Kupffer cells and mediates the hepatotoxic effects of lipopolysaccharide (LPS). It has been speculated that cadmium also may exert its hepatotoxicity via the production of TNF-a by the Kupffer cells. Therefore, this study was undertaken to determine whether mice deficient in TNF-a are resistant to CdCl2-induced hepatotoxicity. TNF-a-null (TNF-KO) and wild-type (WT) mice were dosed ip with saline, LPS (0.1 mg/kg)/Gln (L-galactosamine, 700 mg/kg), or CdCl2 (2.2, 2.8, 3.4, and 3.9 mg Cd/kg). Serum alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) activities were quantified to assess liver injury. Caspase-3 activity was quantified to assess hepatocellular apoptosis. LPS/Gln treatment increased ALT (17-fold) and SDH (21-fold) in WT mice. In contrast, LPS/Gln-treatment did not significantly increase ALT or SDH in TNF-KO mice. LPS/Gln-treatment caused a 7.8-fold increase in caspase-3 activity in WT mice but did not increase caspase-3 in TNF-KO mice. Cadmium caused a dose-dependent increase in liver injury in both WT and TNF-KO mice. However, the liver injury produced by Cd in the TNF-KO mice was not different from that in WT at any dose. No significant increase in caspase-3 activity was detected in any of the Cd-treated mice. These data indicate that, in contrast to LPS/Gln-induced hepatotoxicity, TNF-a does not appear to mediate Cd-induced hepatotoxicity.
Whether translation initiation factor 4E (eIF4E), the mRNA cap binding and rate-limiting factor required for translation, is a target for cytotoxicity and cell death induced by cadmium, a human carcinogen, was investigated. Exposure of human cell lines, HCT15, PLC/PR/5, HeLa, and Chang, to cadmium chloride resulted in cytotoxicity and cell death, and this was associated with a significant decrease in eIF4E protein levels. Similarly, specific silencing of the expression of the eIF4E gene, caused by a small interfering RNA, resulted in significant cytotoxicity and cell death. On the other hand, overexpression of the eIF4E gene was protective against the cadmium-induced cytotoxicity and cell death. Further studies revealed the absence of alterations in the eIF4E mRNA level in the cadmium-treated cells despite their decreased eIF4E protein level. In addition, exposure of cells to cadmium resulted in enhanced ubiquitination of eIF4E protein while inhibitors of proteasome activity reversed the cadmium-induced decrease of eIF4E protein. Exposure of cells to cadmium, as well as the specific silencing of eIF4E gene, also resulted in decreased cellular levels of cyclin D1, a critical cell cycle and growth regulating gene, suggesting that the observed inhibition of cyclin D1 gene expression in the cadmium-treated cells is most likely due to decreased cellular level of eIF4E. Taken together, our results demonstrate that the exposure of cells to cadmium chloride resulted in cytotoxicity and cell death due to enhanced ubiquitination and consequent proteolysis of eIF4E protein, which in turn diminished cellular levels of critical genes such as cyclin D1.
A POSSIBLE MECHANISM OF THE PRESSOR EFFECT OF CADMIUM (AS CADMIUM CHLORIDE) WAS INVESTIGATED BY USING THE ISOLATED THORACIC AORTA FROM RATS. CADMIUM PRODUCED CONTRACTION IN THE LOW CONCN & RELAXATION AT THE HIGH CONCN. THE CONTRACTION BY CADMIUM IS DEPENDENT ON THE EXTERNAL CALCIUM & THE LOW CONCN OF CADMIUM ACCELERATES THE CALCIUM RELEASE FROM THE CALCIUM STORE, THE HIGH CONCN INHIBITING THE CALCIUM RELEASE &/OR THE FUNCTION OF CONTRACTILE PROTEINS.
For more Mechanism of Action (Complete) data for CADMIUM CHLORIDE (8 total), please visit the HSDB record page.

Vapor Pressure

10 mmHg at 1213 °F ; 0 mmHg at 68 °F (NTP, 1992)
VP: 1 Pa at 412 °C (sublimes); 10 Pa at 471 °C (sublimes); 100 Pa at 541 °C (sublimes); 1 kPa at 634 °C; 10 kPa at 768 °C; 100 kPa at 959 °C
10 mm Hg at 656 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Insoluble matter: 0.01%; substances not precipitated by H2S: 0.3%; nitrate and nitrite as NO3: 0.003%; sulfate as (SO4): 0.005%; ammonium (NH4): 0.002%; copper: 0.001%; iron: 0.001%; lead: 0.005%; zinc: 0.1%.
Cadmium chloride, 2.5 hydrate, crystal: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide (as sulfate): 0.2%; nitrate and nitrite as NO3: 0.003%; sulfate as SO4: 0.005%; ammonium (NH4): 0.002%; lead: 0.005; zinc: 0.1%; maximum limits of trace impurities: copper: 5 ppm; iron: 5 ppm. /Cadmium chloride, 2.5 hydrate, crystal/

Other CAS

72589-96-9
73664-99-0
10108-64-2

Absorption Distribution and Excretion

To investigate the relationship between cadmium (Cd) toxicity, intestinal absorption, and its distribution to various tissues in rats treated orally with minimum amounts of Cd, 14 female rats per dose group per time point were given diets consisting of 28% purified diet and 72% ordinary rice containing Cd-polluted rice (0.02, 0.04, 0.12, or 1.01 ppm of Cd) or CdCl2 (5.08, 19.8, or 40.0 ppm of Cd) for up to 8 months. At 1, 4, and 8 months after the commencement of Cd treatment, seven rats per group were euthanized for pathological examinations to determine the Cd concentrations in the liver and kidneys and metallothionein (MT) in the liver, kidneys, intestinal mucosa, serum, and urine. One week before each period of 1, 4, and 8 months, the remaining seven rats in each group were administered a single dosage of Cd(109), a tracer, to match the amounts of the designated Cd doses (about 1.2 to 2400 ug/kg body wt). They were euthanized 5 days later to determine the distribution of Cd to various tissues. No Cd-related toxic changes were observed. The concentrations of Cd in the liver and kidneys at any time point and MT in the liver, kidney, serum, and urine at 4 and 8 months increased dose-dependently, whereas MT in the intestinal mucosa did not alter markedly at any time point. The distribution rates of Cd to the liver increased dose-dependently (40% at lower doses to 60% at higher doses), whereas those to the kidney decreased dose-dependently (20% at lower doses to 10% at higher doses). The Cd retention rates 5 days after Cd(109) administration (amounts of Cd in various tissues/amounts of Cd administered) ranged from 0.2 to 1.0% at any time point. These results suggest that the distribution of Cd to the liver and kidneys after the oral administration vary depending on the dosage levels of Cd. The difference of the distribution pattern of Cd to the liver and kidney is probably due to the difference in the form of the absorbed Cd, i.e., free ion or Cd-MT complex, although not closely related to the MT in the intestinal mucosa.
An increased body retention of Cd in rats orally pretreated with Cd or Zn is explained by induction of hepatic and renal metallothionein. Whether intestinal absorption of Cd increases after such treatments is not clear yet. To approach this problem we measured jejunal transfer rates of Cd(109) in vitro and in vivo in pretreated rats (0.44 mmol Cd/L or 4.6 mmol Zn/L in the drinking water for 10 days) and compared them with those of untreated controls. Isolated jejunal segments were used for in vitro perfusion. In vivo perfusion was performed in anaesthetized rats with blood collected from mesenteric venules substituting corresponding losses by reinfusion of rat blood. Water and glucose transfer did not differ between controls and pretreated rats. At a luminal concentration of 5 umol Cd(109)Cl2/L, Cd and Zn pretreatment significantly increased the transfer rate of Cd(109) in vitro and in vivo similarly. The Cd(109) transfer rates in controls in the final perfusion intervals (80-120 min) were 0.06 (pmol/cm/min) in vivo and 0.05 in vitro; the corresponding rates in Cd or Zn pretreated rats were significantly higher (P<0.05) and amounted to 0.11 and 0.18 or 0.15 and 0.23, respectively. Mucosal concentrations of Cd(109) measured at the end of the perfusion period tended to be lower in the pretreated animals than in the controls. This suggests that pretreatment with Cd or Zn reduces the amount of Cd(109) bound to the tissue leaving more Cd(109) for the transfer step. As compared to a level of mucosal metallothionein of 8 ug/g wet weight in controls, increased amounts of 67 or 52 ug/g wet weight in the Cd or Zn pretreated rats, respectively, thus did not decrease but increased transfer rates of Cd(109). Therefore, increased small intestinal transfer rates of Cd can contribute to increase the body retention of Cd seen after oral pretreatment with Cd or Zn.
ADULT RATS WERE INJECTED INTRAVENOUSLY WITH (109)CADMIUM CHLORIDE AND THE DISTRIBUTION OF THE ISOTOPE WITHIN THE BRAIN AND NEIGHBORING NERVOUS STRUCTURES WAS SUBSEQUENTLY STUDIED BY AUTORADIOGRAPHY. CADMIUM ACCUMULATED IN REGIONS OUTSIDE THE BLOOD-BRAIN BARRIER SUCH AS THE CHOROID PLEXUS, PINEAL GLAND AND AREA POSTREMA, BUT DID NOT APPEAR IN THE BRAIN PARENCHYMA. UPTAKE OF CADMIUM WAS OBSERVED IN THE TRIGEMINAL GANGLIA CLOSE TO THE NERVE CELLS AND IN THE OLFACTORY BULBS. IN ADDITION, CADMIUM ACCUMULATED IN THE IRIS, CILIARY BODY AND CHOROID OF THE EYE, BUT NOT IN THE OPTIC NERVES. THE DEPOSITION OF CADMIUM IN THE OLFACTORY BULBS MAY BE RELATED TO THE ANOSMIA REPORTED IN WORKERS EXPOSED TO THIS METAL.
CADMIUM CHLORIDE ADMIN TO RATS BY SC INJECTION OR DIRECTLY INTO LIVER IS TRANSPORTED TO TESTES. ... /ALSO, WHEN/ GIVEN SC TO RATS /IT/ APPEARED IMMEDIATELY IN PLASMA & THEN DISAPPEARED RAPIDLY; AFTER 6 DAYS ONLY 2% OF DOSE ... EXCRETED IN FECES.
For more Absorption, Distribution and Excretion (Complete) data for CADMIUM CHLORIDE (18 total), please visit the HSDB record page.

Metabolism Metabolites

Cadmium is absorbed from oral, inhalation, and dermal routes. Cadmium initially binds to metallothionein and albumin and is transported mainly to the kidney and liver. Toxic effects are observed once the concentration of cadmium exceeds that of available metallothionein, and it has also been shown that the cadmium-metallothionein complex may be damaging. Cadmium is not known to undergo any direct metabolic conversion and is excreted unchanged, mainly in the urine. (L6)

Associated Chemicals

Cadmium chloride pentahydrate; 7790-78-5
Cadmium ion (2+);22537-48-0

Wikipedia

Cadmium chloride
Pentene

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens

Methods of Manufacturing

Cadmium chloride is produced by reaction of molten cadmium and chlorine gas at 600 °C or by dissolving cadmium metal or the oxide in hydrochloric acid, subsequently vaporizing the solution.
Preparation of cadmium chloride (anhydrous): the hydrate is refluxed with thionyl chloride, or calcined in a hydrogen chloride atmosphere.
It may be formed by the addition of dry cadmium acetate to a mixture of glacial acetic acid and acetyl chloride.
Dissolving the metal, the carbonate, oxide, sulfide, or hydroxide in hydrochloric acid and evaporating the solution. /Pentahydrate/
Anhydrous material may be drived from /the pentahydrate/ ... by heating in a stream of dry HCl.

General Manufacturing Information

Cadmium chloride (CdCl2): ACTIVE
Fungicide (Status: Cancelled)

Interactions

THE RELATIVE EFFICACY OF A NUMBER OF CHELATING AGENTS WHEN ACTING AS ANTAGONISTS FOR ORAL CADMIUM CHLORIDE INTOXICATION IN MICE WAS STUDIED. THE CMPD WERE ADMINISTERED ORALLY AFTER THE ORAL ADMINISTRATION OF CADMIUM CHLORIDE AT 1 MMOL/KG. BY FAR THE MOST EFFECTIVE IN BOTH ENHANCING SURVIVAL AND LEAVING MINIMAL RESIDUAL LEVELS OF CADMIUM IN THE LIVER AND THE KIDNEY, WAS MESO-2,3-DIMERCAPTOSUCCINIC ACID. SEVERAL POLYAMINOCARBOXYLIC ACIDS ALSO ENHANCED SURVIVAL. THE MOST EFFECTIVE OF THESE IN REDUCING LIVER AND KIDNEY LEVELS OF CADMIUM WERE DIETHYLENETRIAMINEPENTAACETIC ACID, TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID, AND TRIETHYLENETETRAMINEHEXAACETIC ACID. D-PENICILLAMINE PROMOTED SURVIVAL BUT ALSO LED TO KIDNEY CADMIUM LEVELS HIGHER THAN THOSE FOUND IN THE CONTROLS. SODIUM 2, 3-DIMERCAPTOPROPANE-1-SULFONATE WAS AS EFFECTIVE IN PROMOTING SURVIVAL AS MESO-2,3-DIMERCAPTOSUCCINIC ACID BUT LEFT LEVELS OF CADMIUM IN THE KIDNEY AND LIVER THAT WERE APPROXIMATELY 4 TIMES GREATER THAN THOSE FOUND WITH MESO-2,3-DIMERCAPTOSUCCINIC ACID.
Quinamic acid, bis-(3-carboxy-5-N-dicarboxymethyl-aminomethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolinyl-8)-5,8 -dimethyl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a new chelating agent. Quinamic acid iv 500 mg/kg markedly reduced the mortality of acute ip poisoning of zinc sulfate, nickel chloride, cadmium chloride and uranyl nitrate in mice (p < 0.01). ... Within two weeks, treated rats showed less toxic reactions and renal /damage/ than the control rats. The activity of urinary catalase in treated rats was significatly lower than in controls.
the seeds of Cicer arietinum (L.) cv. Uday were inoculated with specific Rhizobium grown in sandy loam soil and were allowed to grow for 15 days. At this stage, the seedlings were supplied with 0, 50, 100 or 150 uM of cadmium in the form of cadmium chloride and sprayed with 0.01 uM of 28-homobrassinolide (HBL) at 30-day stage. The data indicated that plant fresh and dry mass, number of nodules, their fresh and dry mass, leghemoglobin content, nitrogen and carbohydrate content in the nodules, leaf chlorophyll content, nitrate reductase and carbonic anhydrase activities decreased proportionately with the increasing concentrations of cadmium but the content of proline and the activities of catalase, peroxidase and superoxide dismutase increased. The ill effect, generated by cadmium, was overcome if the stressed plants were sprayed with HBL. The cadmium toxicity can be overcome by the foliar application of 28-homobrassinolide.
Several observations, both in humans and laboratory animals, have suggested that proanthocyanidins exhibit a broad spectrum of pharmacological, therapeutic and chemoprotective properties. Specifically, some of our earlier studies have shown that IH636 grape seed proanthocyanidin extract (GSPE, commercially known as ActiVin) provides excellent concentration- and dose-dependent protection against toxicities induced by diverse agents, such as acetaminophen, hydrogen peroxide, 12-O-tetradecanoylphorbol-13-acetate (TPA), smokeless-tobacco extract, idarubicin and 4-hydroxyperoxycyclophosphamide in both in vitro and in vivo models. In some models, GSPE proved to be a better cytoprotectant than vitamins C, E and beta-carotene. The purpose of this investigation was three fold: (i) to indirectly assess the bioavailability of GSPE in multiple target organs, (ii) quantify GSPE's capacity to avert cadmium chloride (CdCl2)-induced nephrotoxicity, dimethylnitrosamine (DMN)-induced splenotoxicity and O-ethyl-S,S-dipropyl phosphorodithioate (MOCAP)-induced neurotoxicity, and lastly (iii) to evaluate possible mechanisms of protection in mice. In order to determine all these, three separate experiments were designed and each experiment consisted of four groups, such as vehicle control, GSPE alone, toxicant alone and GSPE + toxicant. GSPE was administered orally (100 mg/kg) for 7-8 days prior to the toxicant exposure. Parameters of the analyses included evaluation of serum chemistry changes (ALT, BUN and CK), histopathology and integrity of genomic DNA, both quantitatively and qualitatively. Results indicate that GSPE preexposure prior to cadmium chloride and DMN provided near complete protection in terms of serum chemistry changes (ALT, BUN and CK) and inhibition of both forms of cell death. e.g., apoptosis and necrosis. DNA damage, a common denominator usually associated with both apoptosis and necrosis was significantly reduced by GSPE treatment. Histopathological examination of organs correlated strongly with the changes in serum chemistry and the DNA modification data. Surprisingly, MOCAP exposure showed symptoms of neurotoxicity coupled with serum chemistry changes in the absence of any significant genomic DNA damage or brain pathology. Although, GSPE appeared to partially protect the neural tissue, it powerfully antagonized MOCAP-induced mortality. Taken together, this study suggests that in vivo GSPE-preexposure may protect multiple target organs from a variety of toxic assaults induced by diverse chemical entities.
For more Interactions (Complete) data for CADMIUM CHLORIDE (30 total), please visit the HSDB record page.

Stability Shelf Life

Stable during transport.

Dates

Modify: 2023-08-15

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